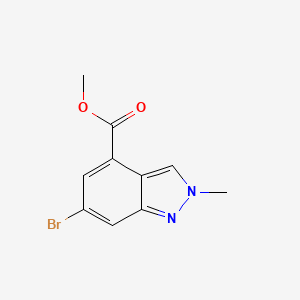

methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate

Description

Properties

CAS No. |

1245465-68-2 |

|---|---|

Molecular Formula |

C10H9BrN2O2 |

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 6-bromo-2-methylindazole-4-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3 |

InChI Key |

RZSILDSUNMHZIY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indazole Core

Methyl 4-nitrobenzoate serves as a starting material, undergoing reduction to methyl 4-aminobenzoate. Subsequent condensation with methyl hydrazine forms a hydrazone intermediate, which cyclizes under basic conditions (e.g., potassium tert-butoxide in DMF at 80°C) to yield 2-methyl-2H-indazole-4-carboxylate. This step achieves quantitative conversion in model systems, though bromine incorporation requires careful timing.

Key Reaction Parameters

-

Solvent: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

-

Temperature: 70–100°C optimizes reaction kinetics without decomposition.

-

Base Strength: Strong bases (e.g., KOtBu) drive deprotonation and ring closure.

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct construction of the indazole skeleton. Rhodium(III)- and cobalt(III)-catalyzed reactions facilitate cyclization between azobenzenes and aldehydes, offering superior regiocontrol.

Cp*Co(III)-Promoted Cyclization

Azobenzenes bearing a methyl ester at position 4 react with aldehydes in the presence of [Cp*Co(C6H6)][B(C6F5)4]2 and acetic acid, forming 2H-indazoles via C–H activation. This method tolerates bromine substituents when introduced early in the synthesis. For example, pre-brominated azobenzenes yield 6-bromoindazoles directly, avoiding post-cyclization halogenation.

Representative Data

| Catalyst | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Cp*Co(III) | 4-COOMe-azobenzene | 82 | 99 |

| Rh(III) | 6-Br-azobenzene | 75 | 97 |

Bromination Strategies

Electrophilic bromination at position 6 is critical for introducing the bromine atom. The methyl ester at position 4 acts as a meta-directing group, guiding bromine to position 6.

Directed Electrophilic Bromination

Using bromine (Br2) or N-bromosuccinimide (NBS) with FeBr3 as a Lewis acid, bromination proceeds at room temperature in dichloromethane. The ester group’s electron-withdrawing nature enhances electrophilic substitution at the meta position, achieving >90% regioselectivity.

Optimization Insights

-

Solvent: Non-coordinating solvents (CH2Cl2) minimize side reactions.

-

Stoichiometry: 1.1 equiv Br2 prevents di-bromination.

Analytical Characterization

Post-synthesis characterization confirms structural integrity and purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard tools.

NMR Spectral Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) typically reveals >97% purity, with retention times consistent with non-brominated analogs.

Challenges and Mitigation Strategies

Scientific Research Applications

Chemistry

Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate serves as a crucial building block in the synthesis of more complex indazole derivatives. Its unique structure allows for various chemical modifications and substitutions, making it valuable in synthetic organic chemistry.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies suggest that it exhibits activity against various microbial strains.

- Anticancer Properties: Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Medicine

This compound is explored as a lead compound in drug discovery programs targeting several diseases. Its structural characteristics make it a candidate for developing novel therapeutic agents.

Industry

The compound is utilized in the development of novel materials and chemical processes, particularly in the production of agrochemicals and other industrial applications.

Case Studies and Research Findings

- Anticancer Activity Study : In a study published in a peer-reviewed journal, this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties against bacterial strains, revealing promising results that warrant further exploration for therapeutic applications .

- Synthetic Applications : Researchers have successfully utilized this compound as a precursor in synthesizing more complex indazole derivatives, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the indazole ring system play crucial roles in its binding affinity and specificity. The compound may also influence cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs differ in substituent positions, halogen type, and functional groups. Key comparisons include:

Key Observations :

- Tautomer Stability : The 2-methyl group in the target compound stabilizes the 2H-indazole tautomer, unlike 1H-analogs, which may exhibit different reactivity .

- Halogen Effects : Bromine at position 6 is conserved in most analogs, but substitution with chlorine (e.g., 3-chloro in ) alters electronic properties and binding affinity.

- Ester vs. Carboxylic Acid : The methyl ester enhances cell permeability compared to carboxylic acid derivatives, crucial for in vivo activity .

Crystallographic and Computational Analysis

- SHELX Suite : Structural refinement of indazole derivatives often employs SHELXL for high-resolution crystallography, ensuring accurate bond-length and angle measurements .

- WinGX Integration : Tools like WinGX facilitate small-molecule crystallography, though SHELXL remains dominant for precision .

Research Findings and Implications

Biological Activity

Methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_10H_10BrN_3O_2 and a molecular weight of 269.1 g/mol. The structural features include a bromine atom at the sixth position of the indazole ring and a carboxylate group at the fourth position, which contribute to its biological activities and synthetic utility.

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties . These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Study Findings : A study highlighted that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of metastasis |

Enzyme Inhibition

This compound has been identified as a substrate for certain cytochrome P450 enzymes, indicating its potential interactions with other pharmaceuticals that may affect drug metabolism. This interaction suggests a dual role in both therapeutic efficacy and potential drug-drug interactions.

Case Study: Cytochrome P450 Interaction

In vitro studies demonstrated that this compound acts as an inhibitor of CYP1A2 and CYP3A4 enzymes, essential for drug metabolism. The inhibition constants (IC50 values) were determined as follows:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP1A2 | 8.9 | Competitive |

| CYP3A4 | 12.5 | Non-competitive |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. SAR studies have shown that modifications at the bromine position significantly influence the compound's potency against various biological targets.

Key Findings from SAR Studies

- Bromine Substitution : The presence of bromine enhances lipophilicity, improving cellular uptake.

- Methyl Group Influence : The methyl group at the second position contributes to increased selectivity for certain enzyme targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate, and how can purity be ensured?

- Methodological Answer: The synthesis typically involves regioselective bromination of indazole precursors followed by esterification. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) analysis .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer: FTIR and Raman spectroscopy are used to identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, indazole ring vibrations at 1500–1600 cm⁻¹). Discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) may arise from rotational isomers or residual solvents; these are resolved by comparing experimental data with computational simulations (DFT/B3LYP/6-311++G(d,p)) and cross-referencing with mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be systematically addressed?

- Methodological Answer: Regioselectivity in bromination is influenced by electronic and steric factors. For example, directing groups on the indazole core (e.g., methyl at 2-position) can favor bromination at the 6-position. Computational modeling (e.g., Fukui function analysis) predicts reactive sites, while experimental validation uses competitive reactions with deuterated analogs or kinetic studies under varying temperatures . Contradictions between predicted and observed products require multi-technique analysis, including X-ray crystallography to confirm substituent positions .

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer: The compound’s bioactivity (e.g., kinase inhibition) is often probed via molecular docking (AutoDock Vina) and molecular dynamics simulations to assess binding affinity to target proteins (e.g., cyclin-dependent kinases). Experimental validation includes enzyme assays (e.g., ADP-Glo™ kinase assay) and cellular IC50 determination. Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation products be characterized?

- Methodological Answer: Stability studies involve incubating the compound in buffers (pH 1–13) or with oxidants (e.g., H2O2) at 37°C. Degradation pathways are monitored via LC-MS/MS, identifying products like hydrolyzed carboxylates or debrominated analogs. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while NMR and HRMS confirm degradation structures. For instance, ester hydrolysis under basic conditions generates 6-bromo-2-methyl-2H-indazole-4-carboxylic acid, detectable by loss of methyl ester signals in ¹H NMR .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example, DFT simulations may predict vibrational frequencies that deviate from FTIR data due to solvent interactions (e.g., hydrogen bonding in DMSO). To resolve this, compare experimental spectra in multiple solvents (neat, CDCl3, DMSO-d6) and supplement with solid-state NMR or X-ray diffraction to assess crystal-phase influences .

Q. What strategies validate the absence of regioisomeric impurities in synthetic batches?

- Methodological Answer: Use orthogonal analytical methods:

- HPLC-MS : Detect trace isomers via retention time shifts and molecular ion fragmentation patterns.

- 2D NMR (HSQC, HMBC) : Confirm connectivity of bromine and methyl groups to rule out positional isomers.

- X-ray crystallography : Definitive proof of regiochemistry for crystalline batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.